N-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride

Selective Enrichment Listeria monocytogenes Food Safety

Researchers isolating Listeria monocytogenes from complex biological matrices face persistent overgrowth of competing Gram-positive and Gram-negative flora. Guanofuracin HCl provides a historically validated, application-specific selectivity profile that suppresses contaminant growth at 1:10,000 dilution while permitting robust Listeria recovery-a performance characteristic not replicated by generic nitrofurans such as nitrofurazone or nitrofurantoin. Its pH-dependent, reversibly inactivated bacteriostasis further enables tailored enrichment protocols for food safety testing and veterinary diagnostics. Procure with confidence: supplied as ≥99% pure crystalline solid with full Certificate of Analysis, ready for immediate formulation into selective broths and agars.

Molecular Formula C6H10ClN5O3
Molecular Weight 235.63 g/mol
Cat. No. B12862748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride
Molecular FormulaC6H10ClN5O3
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CN=C(N)NN.Cl
InChIInChI=1S/C6H9N5O3.ClH/c7-6(10-8)9-3-4-1-2-5(14-4)11(12)13;/h1-2H,3,8H2,(H3,7,9,10);1H
InChIKeyLBSUJDPNAFEHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide Hydrochloride – Core Identity and Class Context for Procurement


N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride (CAS 946-48-5), also historically designated Guanofuracin, is a synthetic nitrofuran derivative . Structurally, it is an aminoguanidine hydrazone of 5-nitrofurfural, belonging to the class of 5-nitrofuran antimicrobials that includes nitrofurazone, nitrofurantoin, and furazolidone . Unlike several of its in-class analogs that are primarily utilized as topical or systemic antibacterial agents, Guanofuracin has been documented since the 1950s for its role as a selective enrichment supplement in microbiological culture media, particularly for the isolation of Listeria monocytogenes from contaminated biological samples . This application-specific utility, rooted in its unique spectrum of growth inhibition, forms the basis for its continued research procurement.

Why Nitrofuran Class Analogs Cannot Substitute for N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide Hydrochloride


While nitrofurans share a common 5-nitrofuran pharmacophore, their functional utility in microbiological research applications is highly compound-specific. N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide hydrochloride (Guanofuracin) demonstrates a selective bacteriostatic profile that enables the growth of target organisms like Listeria monocytogenes while suppressing common Gram-positive and Gram-negative contaminants at defined concentrations . This selectivity is not replicated by other clinical nitrofurans such as nitrofurazone or nitrofurantoin, which typically exhibit broader or different inhibition spectra unsuitable for selective enrichment. Furthermore, Guanofuracin's antibacterial activity is strongly pH-dependent, being effective in alkaline conditions and reversibly inactivated in acidic media . This physicochemical behavior affects its handling and formulation in ways that differ markedly from analogs, making direct substitution in established protocols unreliable without re-optimization.

Quantitative Evidence Differentiating N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide Hydrochloride from In-Class Analogs


Differential Selectivity for Listeria monocytogenes Enrichment over Common Contaminants

In a solid medium (5% sheep-blood nutrient agar, 1% glucose), a 1:10,000 concentration of Guanofuracin hydrochloride completely inhibited the growth of Bacillus subtilis, Escherichia coli, Salmonella abortus-equi, Salmonella senftenberg, and Staphylococcus aureus, while permitting full growth of Listeria monocytogenes . This selective window is a quantifiable differentiation metric absent in commonly substituted nitrofurans such as nitrofurazone, which would exhibit a broader, less discriminatory bactericidal spectrum unsuitable for enrichment purposes.

Selective Enrichment Listeria monocytogenes Food Safety

pH-Dependent Antibacterial Activity and Reversible Inactivation Profile

The antibacterial activity of Guanofuracin is strongly modulated by pH, being high in alkaline conditions and low in acidic conditions. Inactivation at acidic pH is reversible upon neutralization . Additionally, autoclaving at 121°C for 20 minutes causes only partial (60%) destruction of Guanofuracin . This stability profile contrasts with nitrofurazone, which is known to degrade more extensively under heat and has a different pH-activity relationship, affecting its suitability for heat-sterilized media formulations.

Antimicrobial Stability pH-Dependent Activity Formulation

Validated Application for Quantifying Candida albicans Tissue Burden In Vivo

Guanofuracin-Sabouraud agar has been employed as a selective plating medium for quantifying Candida albicans colony-forming units (CFU) from infected mouse organs (lungs and kidneys) in a study of myeloperoxidase-deficient mice . This application exploits Guanofuracin's selective inhibition of bacterial contaminants while permitting fungal growth. Commonly used nitrofurans such as nitrofurantoin or furazolidone are not validated for this purpose, as their spectrum of activity can include anti-fungal effects or insufficient bacterial suppression, making Guanofuracin the preferred choice for this specific research assay.

Fungal Infection Models Candida albicans In Vivo Quantification

Optimal Research and Industrial Use Cases for N-((5-Nitrofuran-2-yl)methyl)hydrazinecarboximidamide Hydrochloride


Selective Enrichment of Listeria monocytogenes from Food and Clinical Samples

Based on its demonstrated ability to suppress a broad panel of contaminating bacteria while permitting Listeria growth at 1:10,000 dilution , this compound is ideal for formulating selective enrichment broths and agars for pathogen detection in food safety testing and veterinary diagnostics. Its selectivity profile cannot be replicated by common nitrofuran antibiotics, ensuring reliable recovery of target organisms.

Quantitative Enumeration of Candida albicans in Murine Infection Models

As validated in a peer-reviewed immunology study , Guanofuracin-Sabouraud agar enables accurate CFU quantification of Candida albicans from homogenized tissues. Researchers studying host defense or antifungal efficacy can procure this compound to create selective plating media that prevent bacterial overgrowth without suppressing fungal growth.

Investigating pH-Dependent Antimicrobial Mechanisms and Drug Stability

The reversible inactivation of Guanofuracin at acidic pH and its partial thermal stability (40% activity retained after autoclaving) make it a useful tool compound for fundamental studies on pH-modulated drug action, bacterial resistance mechanisms, and formulation stability testing.

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